5,7-Dichloroimidazo[1,2-a]pyrimidine
Overview
Description
5,7-Dichloroimidazo[1,2-a]pyrimidine: is a heterocyclic compound with the molecular formula C6H3Cl2N3 and a molecular weight of 188.02 g/mol . This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the imidazo[1,2-a]pyrimidine ring system. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,7-Dichloroimidazo[1,2-a]pyrimidine involves the reaction of imidazo[1,2-a]pyrimidine-5,7-diol with phosphorus oxychloride (POCl3) . The reaction is typically carried out at 90°C for 4 hours . After the reaction, the mixture is cooled to room temperature, and the residue is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3) . The product is then extracted with ethyl acetate (EtOAc) and purified .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5,7-Dichloroimidazo[1,2-a]pyrimidine can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include and under basic conditions.
Oxidation: Reagents such as or can be used.
Reduction: Reagents like or are typically employed.
Major Products:
- Substitution reactions yield various substituted imidazo[1,2-a]pyrimidine derivatives depending on the nucleophile used.
- Oxidation and reduction reactions result in the formation of oxidized or reduced derivatives of the parent compound .
Scientific Research Applications
5,7-Dichloroimidazo[1,2-a]pyrimidine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,7-Dichloroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Pyrazolo[1,5-a]pyrimidine
Comparison: 5,7-Dichloroimidazo[1,2-a]pyrimidine is unique due to the presence of chlorine atoms at the 5th and 7th positions, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
5,7-dichloroimidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-5(8)11-2-1-9-6(11)10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHORUUVAKBDSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=NC2=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630833 | |
Record name | 5,7-Dichloroimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57473-32-2 | |
Record name | 5,7-Dichloroimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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